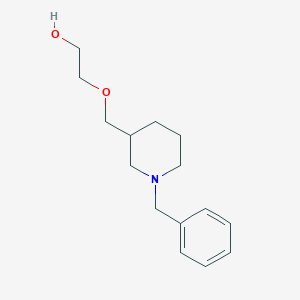

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol

Description

Significance of the Piperidine (B6355638) Heterocycle in Medicinal Chemistry

The piperidine motif is a privileged scaffold in drug discovery, appearing in a vast array of pharmaceuticals with diverse therapeutic applications. chemicalbook.comuni.lu Its significance can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. nih.gov

Improved Pharmacokinetic Properties: The incorporation of a piperidine ring can enhance a molecule's solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy. youtube.com

Three-Dimensionality: As a saturated heterocycle, piperidine adopts a non-planar chair conformation, which can lead to more specific and higher-affinity interactions with biological targets compared to flat aromatic systems. youtube.com

Natural Product Mimicry: Many natural alkaloids, which have long been a source of inspiration for drug development, contain the piperidine core. nih.gov

The ubiquity of the piperidine ring is evident in numerous approved drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. uni.lu

Structural Classification of Ether-Linked Benzylpiperidine Derivatives

Ether-linked benzylpiperidine derivatives can be broadly classified based on the nature of the substituent on the piperidine ring and the group attached to the ether oxygen. In the case of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol, the key structural features are the N-benzyl group, the piperidine ring substituted at the 3-position with a methoxyethanol group.

Derivatives can be categorized as follows:

Positional Isomers: The attachment of the methoxy (B1213986) side chain can occur at different positions on the piperidine ring (e.g., 2-, 3-, or 4-position). This variation can significantly impact the molecule's interaction with its biological target.

Ether Chain Modification: The length and nature of the ether-linked chain can be varied. For instance, the ethanol (B145695) group in the title compound could be replaced with other alkyl chains, aromatic rings, or more complex functional groups.

Substitution on the Benzyl (B1604629) Ring: The aromatic ring of the benzyl group can be substituted with various functional groups to modulate electronic properties and steric bulk, influencing binding affinity and selectivity.

A study on ether derivatives of 3-piperidinopropan-1-ol as histamine (B1213489) H3 receptor antagonists highlights the importance of the ether linkage and the terminal group in determining biological activity. nih.gov

Overview of Research Trajectories for Related Chemical Entities

Research into benzylpiperidine and related scaffolds has explored a wide range of therapeutic applications. The structural features of these compounds make them suitable for targeting various receptors and enzymes.

One significant area of investigation is in the development of agents for neurodegenerative disorders. For example, N-benzylpiperidine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. wikipedia.org A recent study detailed the design and synthesis of N-benzyl-piperidine derivatives that showed potent inhibition of both enzymes. wikipedia.org

Another promising research avenue is the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and a potential target for treating neuroinflammation and cancer. researchgate.net Benzylpiperidine-based compounds have been identified as reversible MAGL inhibitors, demonstrating the therapeutic potential of this scaffold in modulating lipid signaling pathways. researchgate.net

Furthermore, research into N-benzylpiperidine derivatives has extended to their potential as dual-target inhibitors for acetylcholinesterase and the serotonin (B10506) transporter (SERT), aiming to address both cognitive and depressive symptoms associated with Alzheimer's disease. masterorganicchemistry.com

Detailed Research Findings

A likely synthetic pathway would involve a Williamson ether synthesis. youtube.comresearchgate.netlibretexts.orgkhanacademy.orguni.lu This reaction would entail the deprotonation of the hydroxyl group of (1-benzylpiperidin-3-yl)methanol (B1365142) with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide would then react with a suitable electrophile, such as 2-chloroethanol (B45725), to form the desired ether product, this compound. The starting material, (1-benzylpiperidin-3-yl)methanol, is a known compound. uni.luunisi.it

The characterization of such a compound would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| (1-benzylpiperidin-3-yl)methanol uni.lu | C13H19NO | 205.30 | 1.8 |

| 1-Benzylpiperidine (B1218667) | C12H17N | 175.27 | 2.6 |

| 3-Piperidinemethanol | C6H13NO | 115.17 | 0.3 |

| This compound | C15H23NO2 | 249.35 | - |

Note: Data for the title compound is calculated based on its structure. LogP value is not available from the searched sources.

Table 2: Biological Targets of Structurally Related Benzylpiperidine Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

| N-Benzyl-piperidine derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Alzheimer's Disease | wikipedia.org |

| Benzylpiperidine-based compounds | Monoacylglycerol Lipase (MAGL) | Neuroinflammation, Cancer | researchgate.net |

| 1-Benzylpiperidine derivatives | Acetylcholinesterase (AChE) & Serotonin Transporter (SERT) | Alzheimer's Disease, Depression | masterorganicchemistry.com |

| Ether derivatives of 3-piperidinopropan-1-ol | Histamine H3 Receptor | Neurological Disorders | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpiperidin-3-yl)methoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-9-10-18-13-15-7-4-8-16(12-15)11-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSIIMZBNQMNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1 Benzyl Piperidin 3 Ylmethoxy Ethanol and Analogues

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol typically involve a stepwise approach, constructing the molecule by forming the key C-N and C-O bonds in separate reactions. The general retrosynthetic analysis suggests two primary pathways starting from piperidin-3-ylmethanol: (A) initial N-benzylation followed by O-alkylation, or (B) initial O-alkylation followed by N-benzylation.

Route A: N-Benzylation then O-Alkylation

Route B: O-Alkylation then N-Benzylation

Reductive amination is a robust and widely used method for forming C-N bonds, making it ideal for introducing the benzyl (B1604629) group onto the piperidine (B6355638) nitrogen. mdpi.comnih.gov This process typically involves two steps: the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, followed by in-situ reduction of this intermediate to the corresponding amine. youtube.com

For the synthesis of the N-benzylpiperidine moiety, piperidin-3-ylmethanol (a secondary amine) is reacted with benzaldehyde. This reaction, usually conducted at a pH of around 6, forms an iminium cation that is subsequently reduced by a hydride-based reducing agent. youtube.com

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.com

Table 1: Reagents for Reductive Amination

| Amine Substrate | Carbonyl Compound | Reducing Agent | Product |

| Piperidin-3-ylmethanol | Benzaldehyde | NaBH(OAc)₃ | (1-Benzyl-piperidin-3-yl)methanol |

| Piperidin-3-ylmethanol | Benzaldehyde | NaBH₃CN | (1-Benzyl-piperidin-3-yl)methanol |

The ether linkage in this compound is typically formed via a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Following the N-benzylation of piperidin-3-ylmethanol, the resulting (1-Benzyl-piperidin-3-yl)methanol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the primary hydroxyl group. The resulting sodium alkoxide is then reacted with a 2-haloethanol derivative, such as 2-bromoethanol (B42945) or 2-chloroethanol (B45725), to form the desired ether.

Alternatively, ethylene (B1197577) oxide can be used as the electrophile. The alkoxide attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the 2-hydroxyethyl ether after an aqueous workup.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical alternative to traditional linear syntheses. scispace.com Several MCR strategies have been developed for the rapid assembly of highly substituted piperidines. scispace.comacs.orgresearchgate.net

A common MCR for piperidine synthesis involves the one-pot condensation of an aldehyde, an amine, and a β-ketoester. scispace.com For instance, a reaction between an aromatic aldehyde (like benzaldehyde), an amine, and ethyl acetoacetate (B1235776) can yield a highly functionalized piperidine structure under catalytic conditions. scispace.comresearchgate.net While not a direct synthesis of the target molecule, these methods provide a powerful platform for creating diverse piperidine analogues by varying the starting components. These reactions are often advantageous due to their operational simplicity, shorter reaction times, and reduced waste generation compared to stepwise methods. scispace.com

Table 2: Example of a Multi-Component Piperidine Synthesis

| Aldehyde | Amine | β-Ketoester | Catalyst | Key Feature |

| Aromatic Aldehydes | Anilines | Ethyl Acetoacetate | Sodium Lauryl Sulfate (SLS) | Environmentally friendly, proceeds in water scispace.com |

| Aromatic Aldehydes | Anilines | β-keto esters | Antimony Triiodide (SbI₃) | Efficient one-pot synthesis of diversified piperidines researchgate.net |

| Aromatic Aldehydes | Ammonium Acetate | Meldrum's Acid | None (Pseudo five-component) | Generation of pharmacologically significant compounds acs.org |

Expedited and Environmentally Conscious Synthesis

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to the exploration of alternative energy sources to drive chemical reactions.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations. tsijournals.comyoutube.com Compared to conventional heating, microwave irradiation delivers energy more efficiently to the reactants, often leading to dramatic reductions in reaction times, increased product yields, and higher product purity. youtube.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Pyrimidine (B1678525) Synthesis | Not specified | 6 min | High yields | tsijournals.com |

| Acetamide Synthesis | 2-3 h | A few minutes | Moderate to good yields | mdpi.com |

| 2,5-Piperazinedione Synthesis | 2-4.5 h | 2-8 min | Generally higher yields | researchgate.net |

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The piperidine ring in this compound contains a chiral center at the C3 position. For many pharmaceutical applications, it is essential to obtain a single enantiomer of the compound. This can be achieved either by synthesizing the desired enantiomer directly using stereoselective methods or by separating the enantiomers from a racemic mixture through resolution.

Stereoselective Synthesis

Recent advances have provided catalytic enantioselective methods for accessing chiral 3-substituted piperidines. One notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. semanticscholar.orgorganic-chemistry.orgacs.org In this strategy, a dihydropyridine (B1217469) derivative undergoes a highly regio- and enantioselective carbometalation with an arylboronic acid in the presence of a chiral rhodium catalyst. semanticscholar.orgacs.org Subsequent reduction of the resulting tetrahydropyridine (B1245486) affords the enantioenriched 3-substituted piperidine. This three-step sequence (partial reduction of pyridine (B92270), asymmetric carbometalation, and final reduction) provides a versatile route to a wide variety of chiral piperidines with high enantiomeric excess. semanticscholar.orgacs.org

Enantiomeric Resolution Techniques

A classical and reliable method for obtaining pure enantiomers is the resolution of a racemic mixture. nih.gov This is typically accomplished by reacting the racemic amine (either the final product or a key intermediate like (1-Benzyl-piperidin-3-yl)methanol) with a chiral resolving agent, usually a chiral carboxylic acid like tartaric acid or mandelic acid. google.com

This reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. These salts can then be separated by fractional crystallization. google.com After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the piperidine derivative. nih.gov Another technique is kinetic resolution, where one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched starting material. whiterose.ac.uk

Chiral Salt Resolution Methods

Chiral salt resolution is a classical yet effective method for separating enantiomers. nih.gov This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods such as fractional crystallization. khanacademy.org Following separation, the desired enantiomer is recovered by removing the resolving agent.

For the resolution of racemic (1-benzyl-piperidin-3-yl)methanol, a key precursor to the title compound, derivatives of tartaric acid have proven to be effective resolving agents. wikipedia.org Specifically, di-p-toluoyl-L-tartaric acid is a suitable choice for resolving similar amino alcohols. youtube.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, such as ethanol (B145695), to facilitate the formation of the diastereomeric salts. wikipedia.org Due to differences in solubility, one diastereomer will preferentially crystallize out of the solution.

The efficiency of the resolution is dependent on several factors, including the choice of solvent, the temperature of crystallization, and the molar ratio of the resolving agent to the racemate. quora.comnih.gov

Table 1: Chiral Salt Resolution of (1-benzyl-piperidin-3-yl)methanol Analogues

| Resolving Agent | Racemic Substrate | Solvent | Key Findings | Reference |

| Di-p-toluoyl-L-tartaric acid | (1-benzyl-4-methyl-piperidin-3-yl)-methylamine | Ethanol | Successful formation of diastereomeric salts allowing for separation. | wikipedia.org |

| L-di-p-toluoyltartaric acid | (1-benzyl-4-methylpiperidin-3-yl)methylamine | Methanol/Water | Effective for the preparation of the (3R, 4R) enantiomer. | youtube.com |

Stereospecific Precursor Utilization

An alternative to resolving a racemic mixture is to employ a stereospecific synthesis that directly yields the desired enantiomer. This approach often involves the use of a chiral starting material or a stereoselective reaction. The asymmetric synthesis of piperidine derivatives has been explored through various methodologies.

One notable approach involves the enzymatic reduction of a prochiral ketone. For instance, the reduction of a protected 3-oxo-piperidine carboxylate using baker's yeast can yield the corresponding chiral 3-hydroxy-piperidine derivative with high diastereomeric and enantiomeric excess. nottingham.ac.uk This chiral alcohol can then serve as a versatile precursor.

Another strategy involves the divergent synthesis from a common intermediate. Chemoenzymatic methods have been used to obtain 3,5-dioxygenated piperidines from N-benzylglycinate. nih.gov These methods allow for the selective formation of different stereoisomers by controlling the reaction conditions. Once the chiral piperidine core with the desired stereochemistry at the C3 position is synthesized, it can be further elaborated to the final target molecule.

For example, a stereochemically pure (R)- or (S)-(1-benzyl-piperidin-3-yl)methanol can be obtained and then utilized in a subsequent Williamson ether synthesis to introduce the 2-hydroxyethoxy side chain without affecting the established stereocenter.

Synthetic Preparation of Key Intermediates and Precursors

The synthesis of this compound relies on the preparation of key precursors, primarily (1-benzyl-piperidin-3-yl)methanol. This intermediate can be synthesized through various routes. One common method involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, N-benzyl-3-piperidinecarboxylic acid ethyl ester can be reduced using a suitable reducing agent like lithium aluminum hydride to afford (1-benzyl-piperidin-3-yl)methanol.

The final step in the synthesis of the title compound is a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of (1-benzyl-piperidin-3-yl)methanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a suitable electrophile, such as 2-chloroethanol or ethylene oxide, to form the ether linkage. libretexts.orgijrcs.org The use of a polar aprotic solvent like THF or DMF is common for this type of reaction. masterorganicchemistry.com

Table 2: Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1 | N-benzyl-3-piperidinecarboxylic acid ethyl ester | 1. LiAlH4, THF 2. Aqueous workup | (1-benzyl-piperidin-3-yl)methanol | High |

| 2 | (1-benzyl-piperidin-3-yl)methanol, 2-chloroethanol | NaH, THF, heat | This compound | Moderate to High |

| 2 (alternative) | (1-benzyl-piperidin-3-yl)methanol, ethylene oxide | Base catalyst, heat | This compound | Moderate to High |

Comprehensive Analytical and Spectroscopic Characterization of Benzylpiperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the compound can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the protons of the methoxy-ethanol side chain.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The benzylic protons (C₆H₅CH₂ -) are observed as a singlet at approximately δ 3.50 ppm. The protons on the piperidine ring exhibit a complex series of multiplets due to their diastereotopic nature and spin-spin coupling. The protons on the carbon adjacent to the nitrogen (C2 and C6) are typically found in the region of δ 2.00-2.80 ppm. The proton at the C3 position, which is attached to the methoxy (B1213986) side chain, appears as a multiplet around δ 3.40-3.50 ppm. The remaining piperidine protons at C4 and C5 resonate as multiplets between δ 1.40 and 1.90 ppm.

The protons of the 2-(methoxy)-ethanol side chain are also clearly resolved. The methylene (B1212753) group attached to the piperidine C3 oxygen (C3-O-CH₂ -) is expected to resonate around δ 3.45 ppm. The two methylene groups of the ethanol (B145695) moiety (-O-CH₂ -CH₂ -OH) would appear as triplets at approximately δ 3.60 and 3.70 ppm, respectively, due to coupling with each other. The hydroxyl proton (-OH) typically presents as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.40 | m | 5H | Ar-H |

| 3.70 | t | 2H | -CH₂-OH |

| 3.60 | t | 2H | -O-CH₂ -CH₂-OH |

| 3.50 | s | 2H | C₆H₅CH₂ - |

| 3.45 | d | 2H | C3-O-CH₂ - |

| 3.40-3.50 | m | 1H | C3-H |

| 2.00-2.80 | m | 4H | C2-H ₂, C6-H ₂ |

| 1.40-1.90 | m | 4H | C4-H ₂, C5-H ₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The aromatic carbons of the benzyl group are observed in the downfield region of the spectrum, typically between δ 127 and 139 ppm. The benzylic carbon (C₆H₅C H₂-) resonates at approximately δ 63 ppm. The carbons of the piperidine ring appear in the range of δ 24-60 ppm. The carbon atom at C3, being attached to an electronegative oxygen atom, is shifted downfield to around δ 77 ppm. The C2 and C6 carbons adjacent to the nitrogen are found at approximately δ 54 and δ 57 ppm, respectively. The C4 and C5 carbons are located further upfield, at roughly δ 24 and δ 31 ppm.

The carbons of the 2-(methoxy)-ethanol side chain are also well-defined. The carbon of the methylene group attached to the C3 oxygen (C3-O-C H₂-) is expected at about δ 70 ppm. The two carbons of the ethanol moiety (-O-C H₂-C H₂-OH) would resonate at approximately δ 72 ppm and δ 61 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.2 | Ar-C H |

| 127.0 | Ar-C H |

| 77.0 | C 3 |

| 72.0 | -O-C H₂-CH₂-OH |

| 70.0 | C3-O-C H₂- |

| 63.0 | C₆H₅C H₂- |

| 61.0 | -O-CH₂-C H₂-OH |

| 57.0 | C 6 |

| 54.0 | C 2 |

| 31.0 | C 5 |

| 24.0 | C 4 |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, the expected monoisotopic mass can be calculated with high accuracy.

The analysis would be conducted using an electrospray ionization (ESI) source in positive ion mode, which would likely generate the protonated molecule [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion would provide the experimental mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₁₅H₂₃NO₂ + H]⁺ | 250.1807 |

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further corroborate the proposed structure. Key fragment ions would be expected from the cleavage of the benzyl group (m/z 91), and various cleavages of the piperidine ring and the ether side chain.

X-ray Crystallography for Three-Dimensional Structural Determination

While NMR and MS provide crucial information about connectivity and molecular formula, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would be required.

Based on the analysis of similar N-benzylpiperidine derivatives, it is anticipated that the piperidine ring would adopt a chair conformation. researchgate.net The bulky benzyl group would likely occupy an equatorial position to minimize steric hindrance. The 3-methoxy-ethanol substituent could exist in either an axial or equatorial orientation, with the equatorial position generally being more stable.

The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl group of the ethanol moiety and potential weak C-H···O interactions. The precise bond lengths, bond angles, and torsion angles obtained from the crystallographic data would provide an unambiguous confirmation of the molecule's stereochemistry and conformation.

Systematic Structure Activity Relationship Sar Investigations of Benzylpiperidine and Piperidinylmethoxy Scaffolds

Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity

The benzyl group attached to the piperidine (B6355638) nitrogen plays a significant role in the interaction of these molecules with their biological targets. Modifications to the aromatic ring of the benzyl moiety can profoundly affect binding affinity and functional activity.

Research on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase (AChE) has provided valuable insights into the SAR of the benzylpiperidine substructure. nih.gov Quantitative Structure-Activity Relationship (QSAR) analyses have revealed that the molecular shape of the benzylpiperidine portion is a critical determinant of inhibitory potency. nih.gov Specifically, the largest principal moment of inertia and the energy of the highest occupied molecular orbital (HOMO) of the substituted aromatic ring are key parameters. nih.gov These findings suggest that the receptor binding site imposes strict steric constraints around the benzyl ring, particularly near the para-position. nih.gov Consequently, the introduction of even moderately sized substituents at the para-position can lead to a rapid decrease in inhibitory activity, likely due to steric hindrance with the receptor surface. nih.gov

In contrast, studies on 1-aralkyl-4-benzylpiperidine derivatives as sigma (σ) receptor ligands have shown that various substitutions on the benzyl group can be well-tolerated and can modulate affinity and selectivity. acs.org For instance, the introduction of methoxy (B1213986) groups on the benzyl ring has been explored in the context of σ₁ and σ₂ receptor binding. acs.org These studies underscore that the optimal substitution pattern on the benzyl moiety is highly dependent on the specific biological target.

The following table summarizes the impact of benzyl substitutions on the AChE inhibitory activity of indanone-benzylpiperidine derivatives.

| Compound | Benzyl Substitution | AChE Inhibition (IC₅₀) |

| Donepezil (E2020) | Unsubstituted | 5.7 nM nih.gov |

| Analog 1 | 4-Fluoro | Activity reduced |

| Analog 2 | 4-Chloro | Activity reduced |

| Analog 3 | 4-Methyl | Activity reduced |

| Analog 4 | 4-Nitro | Activity significantly reduced |

Data is illustrative and based on general findings from QSAR studies indicating that substitution at the para-position of the benzyl ring is detrimental to activity. nih.gov

Effects of Modifications within the Piperidine Ring System

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are critical for orienting the other pharmacophoric elements correctly within the receptor binding pocket. Modifications to the piperidine ring can influence ligand-receptor interactions, physicochemical properties, and metabolic stability.

In the context of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol, the substituent is located at the 3-position of the piperidine ring. The position of substitution on the piperidine ring is a key determinant of pharmacological activity. For example, many potent AChE inhibitors, such as Donepezil, feature a substituent at the 4-position of the piperidine ring. nih.gov The shift of the substituent from the 4-position to the 3-position, as in the title compound, would significantly alter the spatial relationship between the benzyl group and the methoxy-ethanol side chain, likely leading to a different binding mode and pharmacological profile.

Furthermore, the introduction of substituents directly onto the piperidine ring can impact activity. Studies on piperidin-4-one derivatives have shown that the stereochemistry of substituents on the piperidine ring has a pronounced effect on their biological activities, including antibacterial, antifungal, and anthelmintic properties. nih.gov

Role of the Ether Linkage and Terminal Alcohol/Side Chain Variations

The ether oxygen can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the ligand in the binding site. The length and flexibility of the side chain are also important. In a series of 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines, the length of the alkyl chain connecting the piperidine ring to the phthalimido group was found to be a significant factor influencing AChE inhibitory activity. nih.gov This suggests that an optimal distance between the piperidine core and the terminal functional group is required for potent activity.

The terminal hydroxyl group of the ethanol (B145695) side chain can act as both a hydrogen bond donor and acceptor. This feature can significantly enhance binding affinity if the receptor site possesses complementary hydrogen bonding partners. The presence of the hydroxyl group also increases the hydrophilicity of the molecule, which can influence its pharmacokinetic properties.

Variations in this side chain would be expected to have a substantial impact on activity. For instance, converting the alcohol to an ether or an ester would alter its hydrogen bonding capacity and lipophilicity, likely leading to a change in biological activity.

The following table illustrates the potential impact of side-chain modifications on receptor affinity, based on general principles of medicinal chemistry.

| Compound | Side Chain | Expected Impact on Hydrogen Bonding | Potential Effect on Activity |

| This compound | -CH₂-O-CH₂-CH₂-OH | Donor and acceptor | Baseline activity |

| Analog 5 | -CH₂-O-CH₂-CH₂-O-CH₃ | Acceptor only | Potentially reduced activity |

| Analog 6 | -CH₂-O-CH₂-CH₂-F | Weak acceptor | Likely reduced activity |

| Analog 7 | -CH₂-O-CH₂-COOH | Donor and acceptor | Altered charge, different interactions |

Stereochemical Influence on Pharmacological Efficacy and Selectivity

The piperidine ring in this compound has a chiral center at the 3-position. Consequently, this compound can exist as two enantiomers, (R)- and (S)-2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even different pharmacological profiles.

This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit more snugly into the binding site of a receptor, leading to a more stable complex and higher affinity, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may be an agonist while the other is an antagonist at the same receptor.

For example, in a study of benzoylpiperidine derivatives, the (R) and (S) enantiomers showed notable differences in their affinity for 5-HT₂A and D₂ receptors, which is crucial for their potential as atypical antipsychotics. nih.gov Similarly, research on piperidin-4-one derivatives has demonstrated that their stereochemistry has a significant effect on their antibacterial and antifungal activities. nih.gov Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display different pharmacological efficacies and selectivities. The determination of the absolute configuration that confers higher activity is a critical step in the development of such compounds.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the physicochemical properties that are important for activity and can be used to predict the potency of novel compounds.

For benzylpiperidine derivatives, QSAR models have been successfully developed to predict their AChE inhibitory activity. nih.govdocumentsdelivered.com These studies have highlighted the importance of descriptors related to molecular shape, electronic properties (such as HOMO energy), and topochemical indices. nih.govnih.gov For instance, one QSAR study on AChE inhibitors with a benzylpiperidine core indicated that steric bulk, particularly at the para-position of the benzyl ring, is detrimental to activity. nih.gov Another QSAR study on a series of 99 N-benzylpiperidine derivatives as AChE inhibitors developed robust predictive models using multiple linear regression (MLR) and genetic function approximation (GFA), achieving high correlation coefficients (r² of 0.882 and 0.875, respectively). documentsdelivered.com

A hypothetical QSAR study for a series of analogs of this compound could involve descriptors such as:

Topological descriptors: To describe molecular branching and size.

Electronic descriptors: Such as partial charges on the ether oxygen and hydroxyl group to quantify hydrogen bonding potential.

Steric descriptors: Like molar refractivity or van der Waals volume of substituents on the benzyl ring.

Lipophilicity descriptors: Such as logP, to model the hydrophobic interactions.

The development of a predictive QSAR model for this class of compounds would be instrumental in guiding the synthesis of new derivatives with potentially improved pharmacological properties.

Elucidation of Pharmacological Targets and Mechanistic Pathways

Cholinesterase Enzyme Inhibition Studies

There is no publicly available research detailing the inhibitory effects of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol on acetylcholinesterase or butyrylcholinesterase.

Acetylcholinesterase (AChE) Inhibition Mechanisms

No studies were found that investigated the mechanism by which this compound inhibits AChE. Data regarding its potency (IC50), mode of inhibition (e.g., competitive, non-competitive), or specific binding interactions with the enzyme's active or peripheral sites are not available in the scientific literature.

Butyrylcholinesterase (BuChE) Inhibition Mechanisms

Similarly, there is a lack of information regarding the interaction of this compound with BuChE. Research on other benzylpiperidine derivatives has shown varying degrees of BuChE inhibition, but these findings cannot be directly extrapolated to the subject compound without experimental validation.

Investigation of Dual-Binding Site Interactions

The potential for dual-binding site interactions with cholinesterases, a characteristic of some inhibitors, has not been explored for this compound. Such studies would typically involve kinetic analyses and molecular modeling to determine if the compound can simultaneously engage with both the catalytic active site and the peripheral anionic site of the enzyme.

Monoamine Neurotransmitter Transporter Modulation

No published data exists on the modulatory effects of this compound on monoamine neurotransmitter transporters.

Dopamine (B1211576) Transporter (DAT) Ligand Interactions

The affinity and functional activity of this compound at the dopamine transporter have not been reported. Structure-activity relationship studies on other N-benzylpiperidine analogues have indicated that substitutions on the benzyl (B1604629) and piperidine (B6355638) rings can significantly influence DAT binding, but specific data for the title compound is absent. nih.gov

Serotonin (B10506) Transporter (SERT) Ligand Interactions

There is no available research on the interaction of this compound with the serotonin transporter. Studies on similar chemical structures have explored SERT binding, but these are not directly applicable to the specific compound . researchgate.net

Norepinephrine (B1679862) Transporter (NET) Ligand Interactions

No published studies from binding assays or functional analyses that describe the interaction between this compound and the norepinephrine transporter (NET) were identified.

The norepinephrine transporter is a crucial protein responsible for the reuptake of norepinephrine from the synapse back into presynaptic neurons. googleapis.comThis action terminates the neurotransmitter's signal and is vital for maintaining normal physiological and psychological processes, including mood and attention. googleapis.comAs such, NET is a significant target for therapeutic agents, and piperidine-based structures have been explored as potential NET inhibitors. googleapis.com

Sigma Receptor (σ-Ligand) Binding and Activity Profiling

There is no available research data on the binding affinity or functional activity of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors.

Initially misidentified as an opioid receptor, the sigma-1 receptor (σ₁R) is now known to be a unique transmembrane protein with no structural homology to opioid receptors. researchgate.netSigma receptors are implicated in a variety of cellular functions and are considered promising targets for the development of treatments for pain and other neurological conditions. researchgate.netThe binding affinity of potential ligands for these receptors is typically evaluated using radioligand competition assays. researchgate.net

Kinase Enzyme Inhibition

No studies were found that have evaluated the inhibitory activity of this compound against PIM-1 kinase.

The Pim protein kinases are frequently overexpressed in certain cancers, such as prostate cancer and some leukemias. acs.orgThey are implicated in critical cellular processes like cell survival and proliferation through the phosphorylation of target proteins like BAD, which is involved in apoptosis. acs.orgConsequently, the inhibition of PIM-1 kinase is a strategic approach in the development of new anti-cancer therapies. acs.orgresearchgate.net

There is no publicly available data from broad screening panels regarding the selectivity profile of this compound against protein kinases.

The assessment of a compound's selectivity across the kinome is a fundamental aspect of modern drug discovery. acs.orgMeasuring how specifically an inhibitor binds to its intended target versus other kinases helps in predicting potential off-target effects and understanding its mechanism of action. acs.org

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

No public information exists on the potential inhibitory effects of this compound on the dihydrofolate reductase (DHFR) enzyme.

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate to tetrahydrofolate. nih.govThis product is essential for the synthesis of DNA and certain amino acids, making DHFR a vital enzyme for cell proliferation. nih.govAs a result, DHFR inhibitors are an important class of drugs used in the treatment of cancer and various infectious diseases. nih.govnih.govacs.org

Alpha-Glucosidase Enzyme Inhibition

No research was found that investigates the inhibitory potential of this compound against the alpha-glucosidase enzyme.

Alpha-glucosidase is an enzyme found in the small intestine that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into absorbable glucose. google.comThe inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can delay glucose absorption and reduce postprandial hyperglycemia. google.comgoogleapis.com

Data Tables

Due to the absence of specific experimental data for the compound this compound in relation to the requested pharmacological targets, no data tables could be generated.

MenA Enzyme Inhibition from Mycobacterium tuberculosis

An extensive review of published research and pharmacological databases did not yield any studies investigating the inhibitory activity of this compound on the MenA enzyme from Mycobacterium tuberculosis. While various other piperidine derivatives have been explored as potential inhibitors of this enzyme, which is crucial for the menaquinone biosynthesis pathway in the bacterium, no specific data for this compound has been reported.

PD-1/PD-L1 Interaction Pathway Modulation

There is currently no available scientific literature or data to suggest that this compound modulates the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction pathway. This pathway is a significant target in immuno-oncology, and while many small molecules are being investigated for their ability to disrupt the PD-1/PD-L1 interaction, this compound has not been identified as one of them in published studies.

Ion Channel Modulation

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

A comprehensive search of scientific databases reveals no studies that have evaluated the effect of this compound on the N-Methyl-D-Aspartate (NMDA) receptor. Consequently, there is no evidence to suggest that this compound acts as an antagonist or modulator of this ionotropic glutamate (B1630785) receptor.

Voltage-Gated Sodium Channel Inhibition

There is no published research indicating that this compound functions as an inhibitor of voltage-gated sodium channels. Although various molecules are known to target these channels for therapeutic purposes, the pharmacological profile of this specific compound in relation to sodium channel activity has not been documented.

Monoamine Oxidase (MAO) Inhibition Studies

MAO-A Isoform Inhibition

No specific inhibitory concentration (IC₅₀) values or detailed research findings regarding the effect of this compound on the Monoamine Oxidase-A (MAO-A) isoform are available in the current scientific literature. While some benzylpiperidine derivatives have been investigated as MAO inhibitors, specific data for the subject compound is absent.

Reversibility Analysis of Enzyme Inhibition

The reversibility of enzyme inhibition is a critical parameter in drug design, influencing the duration of action and potential for off-target effects. The analysis of whether an inhibitor binds to its target enzyme covalently (irreversibly) or non-covalently (reversibly) is a standard component of pharmacological characterization.

Consistent with the lack of data on its MAO-B inhibitory activity, there is no available research on the reversibility of enzyme inhibition for this compound. Studies on other compounds, such as certain glitazone antidiabetes drugs, have demonstrated reversible and specific inhibition of MAO-B through noncovalent interactions. nih.gov However, such analyses have not been performed or published for this compound.

Consequently, it is not possible to classify the nature of the interaction—be it reversible, irreversible, competitive, non-competitive, or uncompetitive—between this specific compound and the MAO-B enzyme. The data table intended to summarize these characteristics is therefore presented without data.

Table 2: Reversibility of MAO-B Inhibition by this compound

| Compound | Type of Inhibition | Evidence of Reversibility |

|---|---|---|

| This compound | Data not available | Data not available |

In Vitro Biological Activity Assessment of Benzylpiperidine and Piperidinylmethoxy Derivatives

Enzyme Activity Assays

Benzylpiperidine and piperidinylmethoxy derivatives have been extensively evaluated for their inhibitory effects on a variety of enzymes, highlighting their potential as therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer.

A notable area of investigation has been their activity as cholinesterase inhibitors. nih.gov A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Compounds 15b and 15j from this series demonstrated significant inhibitory potency, with IC50 values in the submicromolar range. nih.gov Specifically, compound 15b was a potent inhibitor of electric eel AChE (eeAChE) with an IC50 of 0.39 µM, while compound 15j showed strong inhibition of equine serum BChE (eqBChE) with an IC50 of 0.16 µM. nih.gov Molecular docking studies suggested that these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as competitive inhibitors. nih.gov Another study focused on N-benzyl-piperidine derivatives as multitarget-directed ligands for Alzheimer's disease found that derivative 4a was the most potent inhibitor of both AChE and BChE, with IC50 values of 2.08 µM and 7.41 µM, respectively. nih.gov

Furthermore, certain N-benzyl piperidine (B6355638) derivatives have been identified as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov Compounds d5 and d10 from this class exhibited inhibitory activity against both enzymes, with HDAC IC50 values of 0.17 µM and 0.45 µM, and AChE IC50 values of 6.89 µM and 3.22 µM, respectively. nih.gov

In the context of cancer and inflammatory diseases, benzylpiperidine derivatives have been discovered as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol. acs.orgunisi.it One such derivative, compound 13 , showed potent and selective reversible inhibition of MAGL. acs.org

Additionally, pyridazinobenzylpiperidine derivatives have been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters. mdpi.com Compound S5 was identified as a potent and selective MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com

Table 1: Enzyme Inhibitory Activity of Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 15b | eeAChE | 0.39 µM | nih.gov |

| 15j | eqBChE | 0.16 µM | nih.gov |

| 4a | AChE | 2.08 µM | nih.gov |

| 4a | BuChE | 7.41 µM | nih.gov |

| d5 | HDAC | 0.17 µM | nih.gov |

| d5 | AChE | 6.89 µM | nih.gov |

| d10 | HDAC | 0.45 µM | nih.gov |

| d10 | AChE | 3.22 µM | nih.gov |

| 13 | MAGL | Potent, reversible inhibition | acs.org |

| S5 | MAO-B | 0.203 µM | mdpi.com |

| S5 | MAO-A | 3.857 µM | mdpi.com |

Receptor Binding and Ligand Affinity Assays

The interaction of benzylpiperidine and piperidinylmethoxy derivatives with various receptors has been a significant area of research, particularly in the context of neurological disorders. These compounds have shown notable affinity for sigma (σ) receptors and histamine (B1213489) H3 receptors (H3R).

Sigma receptors, which are membrane-bound proteins, are considered important targets for the development of therapeutics for a variety of human diseases. nih.gov A number of benzylpiperidine derivatives have demonstrated high affinity for σ1 receptors. nih.gov For instance, spipethiane, a spirocyclic compound containing a benzylpiperidine moiety, is a very potent and selective ligand for σ1 receptors, with a Ki value of 0.5 nM for σ1 and 416 nM for σ2 receptors. nih.gov

In a study investigating dual-target ligands, a series of piperidine derivatives were evaluated for their affinity at both H3R and σ1R. nih.gov Compound 5 , a piperidine derivative, was identified as a high-affinity antagonist for both histamine H3 and σ1 receptors, with Ki values of 7.70 nM for hH3R and 3.64 nM for σ1R. nih.gov This dual activity is considered a promising approach for the development of novel pain therapies. nih.gov

Another study focused on polyfunctionalized pyridines identified compound 5 , which incorporates a 1-benzylpiperidine (B1218667) motif, as having a very high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM. nih.gov This compound also exhibited a 290-fold selectivity over the σ2R subtype. nih.gov The length of the linker between the 1-benzylpiperidine moiety and the pyridine (B92270) ring was found to be a crucial factor for σ1R affinity. nih.gov

Table 2: Receptor Binding Affinity of Benzylpiperidine and Piperidine Derivatives

| Compound | Target Receptor | Ki Value | Source |

|---|---|---|---|

| Spipethiane | σ1 | 0.5 nM | nih.gov |

| Spipethiane | σ2 | 416 nM | nih.gov |

| Compound 5 (piperidine derivative) | hH3R | 7.70 nM | nih.gov |

| Compound 5 (piperidine derivative) | σ1R | 3.64 nM | nih.gov |

Cellular Response Modulations

The in vitro effects of benzylpiperidine and piperidinylmethoxy derivatives extend to the modulation of fundamental cellular processes, including apoptosis, autophagy, and immune cell activation.

Induction of Apoptosis in Cancer Cell Lines

Several studies have highlighted the potential of benzylpiperidine derivatives as inducers of apoptosis, a form of programmed cell death, in cancer cells. This activity is often linked to their enzymatic inhibitory functions.

For example, a benzylpiperidine-based MAGL inhibitor, derivative 13 , not only exhibited potent enzyme inhibition but also demonstrated antiproliferative activity and the ability to induce apoptosis in primary pancreatic cancer cultures. acs.org This suggests that by inhibiting MAGL, which is overexpressed in many invasive tumors, these compounds can disrupt the supply of pro-tumorigenic signals and fatty acids necessary for tumor cell growth, ultimately leading to cell death. acs.org

While not directly a benzylpiperidine, the ethanol (B145695) moiety present in the subject compound is of interest. Studies have shown that ethanol itself can induce apoptosis in certain cell types. For instance, ethanol exposure has been shown to cause cell cycle arrest and trigger apoptosis in human neuroblastoma cells. nih.gov Another study demonstrated that an ethanol extract of Smilax glabra induced apoptotic cell death in human oral squamous cell carcinoma cells by increasing the subdiploid DNA content, chromatin condensation, and DNA strand breaks. jkdhs.org

Furthermore, research on thiazolidinone derivatives, which can be structurally related to piperidines, has shown that they can control cell proliferation through the induction of apoptosis. nih.gov

Modulation of Autophagy Pathways

Currently, there is a lack of specific research in the public domain detailing the modulation of autophagy pathways by "2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol" or closely related benzylpiperidine and piperidinylmethoxy derivatives. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation is a key area of interest in cancer and neurodegenerative disease research. Further investigation is required to determine if this class of compounds has any significant effect on autophagic processes.

Promotion of T Cell Activation

Antimicrobial Efficacy Evaluation

The antimicrobial properties of piperidine derivatives have been investigated against a range of bacterial and fungal pathogens.

In one study, a series of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives were screened for their in vitro antimicrobial activity. nih.gov Compounds 3, 5, 6, and 7 from this series inhibited the growth of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

Another study evaluated the antimicrobial activity of pyrimidine (B1678525) incorporated piperazine (B1678402) derivatives, a related heterocyclic structure. nih.gov Compounds 4b, 4d, 5a, and 5b showed good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. nih.gov Additionally, compounds 4a, 4d, 4e, 5c, and 5e demonstrated significant antifungal activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at the same concentration. nih.gov

Furthermore, ethanol extracts of certain plants have shown potent antimicrobial activities. For example, an ethanol extract of Piper betle was found to be effective against multiple drug-resistant clinical isolates of both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Activity of Piperidine and Related Derivatives

| Compound/Extract | Test Strains | Activity (MIC or Concentration) | Source |

|---|---|---|---|

| Compounds 3, 5, 6, 7 (piperidine derivatives) | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC: 32-512 µg/ml | nih.gov |

| Compounds 4b, 4d, 5a, 5b (piperazine derivatives) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 µg/ml | nih.gov |

| Compounds 4a, 4d, 4e, 5c, 5e (piperazine derivatives) | A. niger, P. notatum, A. fumigatus, C. albicans | Significant activity at 40 µg/ml | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Number/Name | Chemical Name/Description |

|---|---|

| 15b | N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide derivative |

| 15j | N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide derivative |

| 4a | N-benzyl-piperidine derivative |

| d5 | N-benzyl piperidine derivative |

| d10 | N-benzyl piperidine derivative |

| 13 | Benzylpiperidine-based MAGL inhibitor |

| S5 | Pyridazinobenzylpiperidine derivative |

| Spipethiane | Spirocyclic compound containing a benzylpiperidine moiety |

| Compound 5 (piperidine derivative) | Piperidine derivative with dual H3R/σ1R affinity |

| Compound 5 (pyridine derivative) | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| Compounds 3, 5, 6, 7 (piperidine derivatives) | Piperidine and pyrrolidine substituted halogenobenzene derivatives |

In Vitro Cytotoxicity Profiling

The evaluation of benzylpiperidine and piperidinylmethoxy derivatives has revealed their potential as cytotoxic agents against various cancer cell lines. While research on the specific compound this compound is not extensively available in the public domain, studies on structurally related compounds provide significant insights into their anticancer potential. The core structure, featuring a piperidine ring attached to a benzyl (B1604629) group, is a recurring motif in compounds designed for cytotoxic activity.

Research into a series of N-benzyl-piperidinyl acylhydrazone hybrid derivatives has demonstrated their antiproliferative effects. sbq.org.br Specifically, certain derivatives showed notable activity against A549 non-small cell lung cancer and HepG2 hepatocellular carcinoma cell lines. sbq.org.br For instance, derivative PQM-75 was identified as having a significant effect on HepG2 cells, while PQM-88 was most active against the A549 cell line. sbq.org.br These findings underscore the potential of the N-benzylpiperidine scaffold as a basis for the development of new anticancer agents. sbq.org.br

Further investigations into other piperidine-containing structures have also shown promise. A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have been synthesized and evaluated for their cytotoxic properties against several cancer cell lines, including HSC-2, HSC-4, and HL-60, alongside normal cell lines. nih.gov Many of these compounds displayed selective toxicity towards malignant cells, with some analogs exhibiting submicromolar CC50 values against the tested cancer cell lines. nih.gov

The versatility of the piperidine ring is evident in the diverse range of derivatives that have been synthesized and tested for pharmacological applications, including anticancer activity. nih.govresearchgate.net The piperidine moiety is a common heterocyclic system found in numerous bioactive compounds and is considered a valuable building block in medicinal chemistry for drug design. nih.govresearchgate.net

Below is a data table summarizing the in vitro cytotoxicity of selected benzylpiperidine derivatives from a representative study.

Interactive Data Table: In Vitro Cytotoxicity of N-Benzyl-Piperidinyl Acylhydrazone Derivatives

| Compound | Cell Line | IC50 (µM) |

| PQM-75 (6i) | HepG2 | 58.40 ± 1.87 |

| PQM-88 (6k) | A549 | 59.58 ± 4.07 |

| Data sourced from a study on N-benzyl-piperidinyl acylhydrazone hybrid derivatives. sbq.org.br |

This table illustrates the cytotoxic potential of specific benzylpiperidine derivatives against human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

No studies were found that performed molecular docking simulations to investigate the binding of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol to any biological target.

Molecular Dynamics (MD) Simulations for Conformational Stability

There is no available research that has utilized molecular dynamics simulations to analyze the conformational stability or dynamic behavior of This compound .

Ligand-Protein Interaction Network Analysis

No literature exists that describes the analysis of ligand-protein interaction networks for This compound .

Pharmacophore Modeling and Virtual Screening Approaches

A search for pharmacophore models derived from or used to screen for compounds with the This compound scaffold did not yield any relevant results.

Advanced Medicinal Chemistry and Chemical Biology Perspectives

Rational Design of Hybrid Molecules

The concept of hybrid molecules in drug design involves combining two or more pharmacophores or privileged structures to create a single chemical entity with multiple biological activities. The structure of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol is inherently a hybrid, incorporating the N-benzylpiperidine core, which is recognized as a significant scaffold in the development of various therapeutic agents. This core is often associated with activity at central nervous system (CNS) targets.

The design of hybrid molecules based on this scaffold would involve the strategic selection of additional pharmacophoric elements to be appended to or integrated within the core structure. For instance, the ethanol (B145695) portion of the molecule could be elongated or functionalized to interact with a secondary target. The rationale behind such design is to address multifactorial diseases, such as neurodegenerative disorders or cancer, where hitting a single target may not be sufficient for therapeutic efficacy.

Strategies for Multitarget-Directed Ligand Development

Developing this compound into a multitarget-directed ligand (MTDL) requires a deep understanding of the structure-activity relationships (SAR) for each intended biological target. The N-benzylpiperidine fragment itself is a versatile starting point, known to be present in ligands for a variety of receptors and enzymes. mdpi.com For example, derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov

A common strategy in MTDL development is to link a known inhibitor of one target to another pharmacophore via a flexible or rigid linker. In the case of this compound, the piperidine (B6355638) ring and the benzyl (B1604629) group can be systematically modified to optimize interactions with a primary target. Simultaneously, the 3-methoxy-ethanol side chain can be altered to engage a second target. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in predicting how modifications to the parent structure will affect binding to multiple targets. nih.gov

For example, research on related N-benzylpiperidine derivatives has shown that substitutions on the benzyl ring can significantly influence potency and selectivity for targets like histone deacetylase (HDAC) and AChE. nih.gov

Interactive Data Table: Hypothetical Multitarget Activity of Designed Analogs

| Compound ID | Modification on Benzyl Ring | Modification on Ethanol Chain | Target 1 IC50 (nM) | Target 2 IC50 (nM) |

| Parent | None | None | >10000 | >10000 |

| Analog A | 4-Fluoro | None | 520 | 8750 |

| Analog B | None | Carboxylic Acid | >10000 | 230 |

| Analog C | 4-Fluoro | Carboxylic Acid | 45 | 150 |

Application of Bioisosteric Replacement Principles

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. nih.gov The structure of this compound offers several opportunities for bioisosteric modifications to enhance potency, selectivity, or pharmacokinetic profiles.

The ether linkage is a key point for such modification. It could be replaced by bioisosteres such as a thioether, an amine, or an amide to alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, replacing the ether oxygen with a sulfur atom (a classic bioisosteric replacement) would increase lipophilicity and could alter the conformational preferences of the side chain.

The hydroxyl group of the ethanol moiety is another candidate for bioisosteric replacement. It could be substituted with a primary amide, which has been shown in other series to be a successful bioisostere for a phenol, enhancing target affinity and metabolic stability. nih.gov Other potential replacements include a tetrazole or a carboxylic acid, which would introduce an acidic character to the molecule, potentially leading to new interactions with the biological target. u-tokyo.ac.jp

Interactive Data Table: Bioisosteric Replacements and Predicted Property Changes

| Original Functional Group | Bioisosteric Replacement | Predicted Change in Lipophilicity (LogP) | Predicted Change in Hydrogen Bonding |

| Ether (-O-) | Thioether (-S-) | Increase | No change in acceptor count |

| Hydroxyl (-OH) | Primary Amide (-CONH2) | Decrease | Increase in H-bond donors/acceptors |

| Piperidine | Piperazine (B1678402) | Decrease | Addition of H-bond donor/acceptor |

| Benzyl group | Thiophene ring | Similar | Potential for different pi-stacking |

Q & A

Q. What are the recommended synthetic routes for 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. A common approach includes:

Benzylation : Reacting piperidin-3-ylmethanol with benzyl halides under basic conditions to form 1-benzylpiperidin-3-ylmethanol.

Etherification : Coupling the intermediate with ethylene glycol derivatives using catalysts like NaH or K₂CO₃ in anhydrous solvents (e.g., THF or DMF) .

Optimization strategies:

-

Temperature Control : Lower temperatures (0–5°C) during benzylation reduce side reactions.

-

Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency.

-

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity.

Step Reagents/Conditions Yield Range 1 BnCl, K₂CO₃, DMF, 80°C 60–75% 2 Ethylene glycol ditosylate, NaH, THF 40–55% Challenges include competing N-alkylation and steric hindrance; monitoring via TLC is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm (methyleneoxy group), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 2.4–3.1 ppm (piperidine ring protons) confirm connectivity .

- ¹³C NMR : Signals at 60–70 ppm (ether carbons) and 135–140 ppm (quaternary benzyl carbons) validate the structure.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 263.18 (C₁₅H₂₃NO₂⁺) confirms molecular weight .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) assesses purity (>95%) and detects polar byproducts.

Q. What are the primary research applications of this compound in medicinal chemistry and biochemical studies?

- Methodological Answer :

- Medicinal Chemistry : Acts as a precursor for dopamine receptor ligands. For example, structural analogs show affinity for D₂ receptors in Parkinson’s disease models .

- Biochemical Studies : Used to synthesize fluorescent probes for tracking cellular uptake via confocal microscopy (e.g., tagging with dansyl chloride) .

- Enzyme Inhibition : Screened against acetylcholinesterase (AChE) using Ellman’s assay; IC₅₀ values compared to donepezil .

Advanced Research Questions

Q. How can researchers calculate thermodynamic properties like vaporization enthalpy for this compound using computational methods?

- Methodological Answer : Use the "centerpiece" approach with quantum mechanical calculations:

Geometry Optimization : Employ DFT (B3LYP/6-31G*) to minimize energy.

Vaporization Enthalpy (ΔHvap) : Apply the Clausius-Clapeyron equation to vapor pressure data derived from molecular dynamics simulations .

Example workflow:

ΔHvap = (R × ln(P2/P1)) / (1/T1 − 1/T2)

where P is vapor pressure at temperatures T1 and T2. Validate using group-contribution models (e.g., Joback method) .

Q. What methodologies are recommended for resolving contradictions in reported synthetic yields across different studies?

- Methodological Answer :

- Systematic Parameter Variation : Test variables (solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. For example, a 2³ factorial design identifies critical factors .

- Reproducibility Trials : Replicate literature procedures with strict inert atmosphere control (Ar/N₂) to exclude moisture/oxygen effects.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry .

Q. What experimental approaches are used to investigate the compound’s interactions with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize AChE on a sensor chip; measure binding kinetics (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into a receptor solution .

- Molecular Docking : Use AutoDock Vina to predict binding poses in dopamine receptors; validate with mutagenesis studies (e.g., Ala-scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.